3-phenyltetrahydrothiophene 1,1-dioxide
Description
Significance of Cyclic Sulfones in Contemporary Organic Chemistry
Cyclic sulfones, also known as sulfolanes, are a class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R') integrated into a ring structure. researchgate.net The sulfone group is a key structural motif that imparts unique chemical properties to the molecule, including high polarity and thermal stability. google.com These characteristics make cyclic sulfones valuable in various applications, from industrial solvents to versatile intermediates in organic synthesis. researchgate.netnih.gov For instance, sulfolane (B150427) itself is widely used in the chemical industry for extractive distillation. nih.gov
In the realm of synthetic organic chemistry, cyclic sulfones serve as precursors to a variety of other molecules. researchgate.net Their utility often stems from the ability of the sulfonyl group to be eliminated as sulfur dioxide, a process that can be harnessed to generate new chemical bonds. researchgate.net This reactivity has been exploited in the synthesis of complex molecules and natural products. researchgate.net Furthermore, the sulfone functional group can influence the reactivity of adjacent atoms and bonds, providing a tool for chemists to control the outcomes of chemical reactions. The incorporation of the cyclic sulfone moiety into larger molecules has also been a strategy in medicinal chemistry, as this functional group can modulate the biological activity of a compound. researchgate.net
Historical Context of Tetrahydrothiophene (B86538) 1,1-Dioxide Research
The parent compound of the class, tetrahydrothiophene 1,1-dioxide (sulfolane), has a history that dates back to the mid-20th century. It was initially developed by the Shell Oil Company in the 1960s. nih.gov The primary application at the time was as a solvent for the purification of butadiene. nih.gov This early industrial application spurred further research into the properties and chemistry of sulfolane and its derivatives. Over the years, the scope of research expanded from its industrial utility to its application in academic and research settings, where its unique properties could be leveraged for the development of new synthetic methodologies.
Academic Relevance of 3-Phenyltetrahydrothiophene 1,1-Dioxide as a Prototypical System
Within the broader family of tetrahydrothiophene 1,1-dioxides, the 3-phenyl derivative serves as an important model system for academic study. The introduction of a phenyl group at the 3-position of the sulfolane ring provides a valuable point of comparison to the parent compound and other substituted analogs. The phenyl group can influence the compound's physical properties, such as its melting point and solubility, as well as its chemical reactivity.
The study of 3-phenyltetrahydrothiophene 1,1-dioxide and related 3-aryl-substituted sulfolanes allows researchers to investigate the electronic and steric effects of substituents on the chemistry of the sulfolane ring. researchgate.net This understanding is crucial for the rational design of new synthetic strategies and the development of novel compounds with specific desired properties. While detailed, publicly available research specifically on 3-phenyltetrahydrothiophene 1,1-dioxide is not extensive, its structural simplicity and clear relationship to the parent sulfolane make it a valuable subject for foundational chemical research.
Properties
IUPAC Name |
3-phenylthiolane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-13(12)7-6-10(8-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPQZMTWAPOZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310659 | |
| Record name | 3-Phenyltetrahydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16766-64-6 | |
| Record name | NSC229613 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyltetrahydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Phenyltetrahydrothiophene 1,1 Dioxide and Its Analogues
Stereoselective Synthesis of 3-Phenyltetrahydrothiophene 1,1-Dioxide
Achieving stereocontrol is a critical aspect of synthesizing complex molecules. For 3-phenyltetrahydrothiophene 1,1-dioxide, both enantioselective and diastereoselective strategies have been explored to control the stereochemistry at the C3 position and other potential stereocenters on the tetrahydrothiophene (B86538) ring.
Asymmetric hydrogenation represents a powerful and direct method for establishing chirality. In the context of 3-phenyltetrahydrothiophene 1,1-dioxide, this approach involves the enantioselective reduction of the double bond in a prochiral precursor, typically 3-phenyl-2,5-dihydrothiophene 1,1-dioxide.
A notable advancement in this area is the use of Iridium (Ir) catalysts bearing chiral ligands. An efficient asymmetric hydrogenation of 3-substituted 2,5-dihydrothiophene (B159602) 1,1-dioxides has been developed using an Ir-catalyst with an axially flexible chiral phosphine-oxazoline ligand (BiphPHOX). rsc.org This system has proven effective for creating chiral 3-substituted pyrrolidines and has been successfully applied to the analogous sulfone substrates. rsc.org
The hydrogenation of 3-substituted 2,5-dihydrothiophene 1,1-dioxides is generally more challenging than that of their pyrrole (B145914) counterparts, necessitating higher temperatures and hydrogen pressures to achieve full conversion. rsc.org For the synthesis of (S)-3-phenyltetrahydrothiophene 1,1-dioxide, the reaction proceeds with high enantioselectivity. rsc.org
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 3-Aryl-2,5-dihydrothiophene 1,1-Dioxides
| Entry | R Group (Aryl) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Phenyl | >99 | 90 |
| 2 | 4-Methylphenyl | >99 | 89 |
| 3 | 4-Methoxyphenyl | >99 | 88 |
| 4 | 4-Chlorophenyl | >99 | 82 |
| 5 | 4-Bromophenyl | >99 | 84 |
Data sourced from Meng et al. (2017). rsc.org Conditions typically involve an Ir/BiphPHOX catalyst system under elevated hydrogen pressure and temperature.
The success of this methodology provides a reliable route to enantiomerically enriched 3-phenyltetrahydrothiophene 1,1-dioxide, a valuable building block for further synthetic elaborations. The Rh-catalyzed asymmetric hydrogenation of related benzo[b]thiophene 1,1-dioxides to yield chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides with high enantioselectivity further underscores the utility of this strategy for sulfur-containing heterocycles. researchgate.net
Diastereoselective synthesis focuses on controlling the relative configuration of multiple stereocenters. For substituted tetrahydrothiophene 1,1-dioxides, this can be achieved through various means, including cyclization reactions of acyclic precursors where existing stereocenters direct the formation of new ones. nih.gov Principles developed for the synthesis of analogous five-membered heterocycles, such as tetrahydrofurans, are often applicable. nih.govresearchgate.net
One common strategy involves the intramolecular cyclization of a carefully designed open-chain precursor. nih.gov For example, the acidic cyclization of 5-alkene-1,2,4-triol derivatives has been used to prepare 3-oxygenated-cis-dialkyl-2,5-substituted tetrahydrofurans with good selectivity. nih.gov A similar approach, starting with a corresponding thia-analogue, could be envisioned to control the diastereoselectivity of substituted tetrahydrothiophene 1,1-dioxides. The stereochemistry of the final cyclic product is dictated by the pre-existing stereocenters in the acyclic starting material, often proceeding through a transition state that minimizes steric interactions.
Furthermore, cascade reactions, such as inter- and intramolecular double Michael additions, have been employed for the diastereoselective synthesis of highly substituted cyclohexanones and other cyclic systems. beilstein-journals.org These complex transformations, which form multiple bonds and stereocenters in a single operation, offer an efficient pathway to complex molecular architectures and could be adapted for the tetrahydrothiophene 1,1-dioxide framework.
Functionalization Strategies for the Tetrahydrothiophene 1,1-Dioxide Core
Once the core heterocyclic system is formed, subsequent functionalization can introduce additional complexity and provide access to a wider range of analogues. The sulfone group strongly influences the reactivity of the ring, enabling specific chemical transformations.
The sulfone moiety is a powerful electron-withdrawing group, which significantly increases the acidity of the protons on the adjacent α-carbons (the C2 and C5 positions). This property allows for the regioselective deprotonation of the tetrahydrothiophene 1,1-dioxide ring using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). researchgate.net
The resulting carbanion is stabilized by the adjacent sulfone group and can be trapped by a wide variety of electrophiles. This two-step sequence provides a versatile method for introducing functional groups at the 2- and/or 5-positions of the ring.
General Scheme for α-Functionalization:
Deprotonation: 3-Phenyltetrahydrothiophene 1,1-dioxide is treated with a strong base (e.g., LDA) in an aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C) to generate a lithiated intermediate. researchgate.net
Electrophile Trapping: An electrophile (E+) is added to the solution, which reacts with the carbanion to form a new carbon-carbon or carbon-heteroatom bond.
Table 2: Potential Electrophiles for Trapping α-Sulfonyl Carbanions
| Electrophile Type | Example | Product Type |
|---|---|---|
| Alkyl Halide | Iodomethane (CH₃I) | 2-Alkyl-3-phenyltetrahydrothiophene 1,1-dioxide |
| Aldehyde | Benzaldehyde (PhCHO) | 2-(Hydroxy(phenyl)methyl) derivative |
| Ketone | Acetone ((CH₃)₂CO) | 2-(1-Hydroxy-1-methylethyl) derivative |
Organolithium reagents can serve not only as bases but also as potent nucleophiles that can participate in reductive transformations of the sulfone group. researchgate.net While the sulfone is often a stable and integral part of the final molecule, it can also be used as a temporary activating group that is later removed or transformed.
Reactions with organolithium reagents can lead to reductive desulfonylation, effectively removing the SO₂ group and generating a carbon-carbon bond. This process, often facilitated by transition metals, allows the sulfone to act as a linchpin in the synthesis, bringing molecular fragments together before its excision. This strategy expands the synthetic utility of the tetrahydrothiophene 1,1-dioxide core, allowing it to serve as an intermediate for purely carbocyclic products.
Formation of the Sulfone Moiety: Advanced Oxidation Methods
The final step in many synthetic routes to 3-phenyltetrahydrothiophene 1,1-dioxide is the oxidation of the corresponding sulfide, 3-phenyltetrahydrothiophene. While traditional oxidants can be effective, modern research has focused on developing more advanced, selective, and environmentally benign methods. acsgcipr.org The goal is often to achieve high yields of the sulfone without significant formation of the intermediate sulfoxide (B87167), or to selectively stop at the sulfoxide if desired. acsgcipr.org
Aqueous hydrogen peroxide (H₂O₂) is considered a "green" oxidant because its only byproduct is water. researchgate.net Its effectiveness is often enhanced through catalysis. Several advanced catalytic systems have been developed for the clean and efficient oxidation of sulfides to sulfones.
Table 3: Comparison of Advanced Oxidation Methods for Sulfide to Sulfone Conversion
| Oxidant | Catalyst / Promoter | Solvent / Conditions | Key Features | Source(s) |
|---|---|---|---|---|
| 30% H₂O₂ | Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH) | Solvent-free, room temp. | Heterogeneous, recyclable catalyst; high yields; environmentally friendly. | rsc.org |
| 30% H₂O₂ | Dendritic Phosphomolybdate Hybrid (PAMAM-G1-PMo) | 95% Ethanol, 40 °C | Low-cost, reusable catalyst; mild procedure. | mdpi.com |
| NaClO₂ / HCl | None (in situ generation of ClO₂) | Ethyl acetate (B1210297) or Acetonitrile | Practical, scalable method; avoids aqueous conditions that can cause side reactions. | researchgate.net |
These modern methods offer significant advantages over classical reagents, including improved safety, reduced waste, higher selectivity, and the use of recyclable catalysts, aligning with the principles of green chemistry. acsgcipr.orgrsc.org
Synthetic Routes to Substituted 3-Phenyltetrahydrothiophene 1,1-Dioxide Derivatives
The synthesis of substituted derivatives of 3-phenyltetrahydrothiophene 1,1-dioxide, also known as 3-phenylsulfolane, can be approached in several ways. These strategies primarily involve either the introduction of substituents onto a pre-formed 3-phenylsulfolane core or the construction of the sulfolane (B150427) ring from appropriately substituted precursors. Methodologies such as electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and the functionalization of the sulfolane ring itself are key to accessing a diverse range of analogues.
One common strategy for substitution on the phenyl ring is through electrophilic aromatic substitution reactions like Friedel-Crafts acylation. masterorganicchemistry.combyjus.comorganic-chemistry.orglibretexts.org In this type of reaction, an acyl group is introduced into the aromatic ring. For instance, the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), leads to the formation of a ketone. byjus.comorganic-chemistry.org The methyl group in a compound like methylbenzene typically directs incoming groups to the 2- and 4-positions, although in acylation reactions, substitution at the 4-position is often heavily favored. libretexts.org These ketone derivatives can then be further modified, for example, by reduction to the corresponding alkyl group.
Another powerful method for creating carbon-carbon bonds and introducing a wide array of substituents is the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.govresearchgate.netnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with a halide. For the synthesis of substituted 3-phenylsulfolanes, this could involve the reaction of a bromo-substituted sulfolane with a substituted phenylboronic acid or, conversely, a 3-(bromophenyl)sulfolane with a suitable boronic acid. The choice of catalyst, base, and solvent system is crucial for achieving high yields, with combinations like Pd(PPh₃)₄ and potassium phosphate (B84403) in aqueous 1,4-dioxane (B91453) being effective for some thiophene (B33073) derivatives. nih.gov
Furthermore, the tetrahydrothiophene ring itself can be functionalized. For instance, the synthesis of tetrahydrothiophene 1,1-dioxides fused with other heterocyclic rings, such as oxazolidin-2-ones and morpholin-2-ones, has been achieved through the cyclization of cis- and trans-isomeric amino alcohols of the sulfolane series. researchgate.net The reactivity of these precursors with various cyclizing agents allows for the construction of complex, fused-ring systems. Additionally, the synthesis of 3-amino-4-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxides highlights methods for introducing substituents at positions 3 and 4 of the sulfolane ring. nih.gov
The following tables summarize some of the synthetic approaches to substituted sulfolane and related heterocyclic derivatives, providing an overview of the reagents and conditions employed.
| Product | Starting Material(s) | Reagents and Conditions | Yield | Reference |
| 2,5-biaryl-3-hexylthiophenes | 2,5-dibromo-3-hexylthiophene, aryl-boronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 90 °C | Moderate to good | nih.gov |
| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 3-(4-methoxyphenyl)thietan-3-ol | m-CPBA (77%), acetone/pentane | 80% | nih.gov |
| 3-Hydroxy-3-(2-methoxyphenyl)thietane 1,1-dioxide | 3-(2-methoxyphenyl)thietan-3-ol | m-CPBA (77%), acetone/pentane | 99% | nih.gov |
| 3-Hydroxy-3-(4-((triisopropylsilyl)oxy)phenyl)thietane 1,1-dioxide | 3-(4-((triisopropylsilyl)oxy)phenyl)thietan-3-ol | m-CPBA (77%), acetone/pentane | 80% | nih.gov |
| Tetrahydrothiophene 1,1-dioxides annulated with an oxazolidine (B1195125) ring | cis- and trans-isomeric amino alcohols of the sulfolane series | Dimethyl acetylenedicarboxylate, triphosgene | Not specified | researchgate.net |
| 3-Amino-4-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxides | Unspecified | Design, synthesis, and structure-activity relationship studies | Not specified | nih.gov |
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Key Features | Reference |
| Friedel-Crafts Acylation | Benzene (B151609), Ethanoyl chloride | AlCl₃, Heat (~60°C) | Phenylethanone | Substitution of an acyl group onto an aromatic ring. | libretexts.org |
| Friedel-Crafts Acylation | Methylbenzene, Acyl chloride | AlCl₃ | 4-Acyl-methylbenzene | High regioselectivity for the 4-position. | libretexts.org |
| Suzuki Coupling | 2-Bromothiophene, Phenylboronic acid | Pd(II)-complex, Water | 2-Phenylthiophene | Utilizes an eco-friendly solvent. | researchgate.net |
| Suzuki Coupling | 2,5-Dibromo-3-hexylthiophene, Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 2,5-Diaryl-3-hexylthiophenes | Double cross-coupling to introduce two aryl groups. | nih.gov |
Chemical Reactivity and Mechanistic Studies of 3 Phenyltetrahydrothiophene 1,1 Dioxide
Reactions Involving the Sulfone Functional Group
The sulfone moiety is the primary site of reactivity in 3-phenyltetrahydrothiophene 1,1-dioxide, undergoing various transformations such as reductive desulfonylation and reactions involving the formation of α-sulfonyl carbanions.
Reductive Desulfonylation Pathways
Reductive desulfonylation involves the cleavage of one or both carbon-sulfur bonds, leading to the removal of the sulfone group. This can be achieved through several methods, including hydrogenolysis, reductive elimination to form olefins, and metal-catalyzed processes.
Hydrogenolytic desulfonylation results in the replacement of the C-S bonds with C-H bonds. While specific studies on the hydrogenolysis of 3-phenyltetrahydrothiophene 1,1-dioxide are not extensively detailed in the provided search results, the general principles of desulfonylation using reagents like Raney nickel and lithium aluminum hydride are well-established for sulfones.
Raney Nickel: This reagent is widely used for the hydrogenolysis of sulfur-containing compounds. The reaction mechanism involves the adsorption of the sulfone onto the nickel surface, followed by cleavage of the C-S bonds and subsequent hydrogenation of the resulting carbon radicals.
Lithium Aluminum Hydride (LAH): As a powerful reducing agent, LiAlH₄ can reduce a wide range of functional groups, including sulfones. adichemistry.comwikipedia.org The reduction of sulfones to the corresponding alkanes with LAH typically requires harsh reaction conditions. adichemistry.com The mechanism involves the nucleophilic attack of a hydride ion on the sulfur atom, leading to the cleavage of the C-S bonds. adichemistry.comyoutube.com
| Reagent | General Reactivity |
| Raney Nickel | Cleavage of C-S bonds with subsequent hydrogenation. |
| Lithium Aluminum Hydride (LAH) | Powerful reduction of sulfones to alkanes, often requiring high temperatures. adichemistry.com |
The tetrahydrothiophene (B86538) 1,1-dioxide scaffold can be conceptually utilized in reactions analogous to the Julia olefination for the synthesis of alkenes. The classic Julia-Lythgoe olefination involves the reaction of a phenyl sulfone with an aldehyde or ketone, followed by functionalization of the resulting alcohol and reductive elimination using reagents like sodium amalgam or samarium(II) iodide to yield an alkene. acs.orgrsc.orgwikipedia.org
The key steps in this process are:
Formation of an α-sulfonyl carbanion.
Nucleophilic addition of the carbanion to a carbonyl compound to form a β-hydroxy sulfone.
Activation of the hydroxyl group (e.g., by acylation).
Reductive elimination of the β-acyloxy sulfone to form the alkene.
Samarium(II) iodide (SmI₂) is a particularly effective reagent for the reductive elimination step in the Julia-Lythgoe olefination. organic-chemistry.orgwikipedia.org It is a powerful one-electron reducing agent that can be used under mild conditions. wikipedia.orgresearchgate.net
The Julia-Kocienski olefination is a modification that often utilizes heteroaryl sulfones, leading to a more streamlined one-pot process. acs.org
While direct examples involving 3-phenyltetrahydrothiophene 1,1-dioxide are not prevalent in the search results, the underlying principles suggest its potential as a precursor to an α-sulfonyl carbanion that could participate in such olefination reactions.
| Olefination Type | Key Features | Reductant Examples |
| Julia-Lythgoe | Two-step process involving activation of the intermediate alcohol. rsc.org | Sodium amalgam, Samarium(II) iodide acs.orgorganic-chemistry.org |
| Julia-Kocienski | Often a one-pot reaction using heteroaryl sulfones. acs.org | Base-mediated elimination |
Transition metal catalysts, particularly those based on palladium, have emerged as powerful tools for the desulfonylation of sulfones. rsc.orgresearchgate.net These reactions offer a milder alternative to traditional methods and can exhibit high levels of chemo- and stereoselectivity. wikipedia.org
The general mechanism for palladium-catalyzed desulfonylation often involves the following steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-S bond of the sulfone.
Intermediate Formation: Formation of a palladium(II) intermediate.
Reductive Elimination or other pathways: This intermediate can then undergo various reactions, such as reductive elimination, to afford the desulfonylated product and regenerate the palladium(0) catalyst.
Palladium-catalyzed reactions have been developed for the α-arylation of sulfones, which can be followed by β-elimination to yield alkenes. researchgate.net Furthermore, palladium catalysis is effective for the stereospecific reduction of alkenyl sulfones. wikipedia.org The use of palladium catalysts in combination with reducing agents like lithium triethylborohydride (LiHBEt₃) allows for the efficient reductive desulfonylation of various sulfones. wikipedia.org
| Catalyst System | Substrate Type | Key Mechanistic Step |
| Palladium(0) complexes | Allylic and Vinylic Sulfones | Oxidative addition to the C-S bond rsc.org |
| Palladium(II)/Grignard Reagent | Alkenyl Sulfones | Formation of a π-allyl-palladium complex wikipedia.org |
Reactivity of α-Sulfonyl Carbanions Derived from Tetrahydrothiophene 1,1-Dioxides
The electron-withdrawing nature of the sulfone group in 3-phenyltetrahydrothiophene 1,1-dioxide significantly increases the acidity of the protons on the adjacent carbon atoms (the α-protons). Treatment with a strong base leads to the formation of a stabilized α-sulfonyl carbanion.
These carbanions are potent nucleophiles and can react with a variety of electrophiles, making them valuable intermediates in organic synthesis for the formation of new carbon-carbon bonds. researchgate.net Common reactions include:
Alkylation: Reaction with alkyl halides to introduce new alkyl substituents at the α-position. researchgate.net
Aldol-type reactions: Addition to aldehydes and ketones to form β-hydroxy sulfones, which are key intermediates in Julia-type olefinations.
Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.
The stereochemical outcome of these reactions can often be controlled by the choice of substrate, base, and reaction conditions.
| Electrophile | Product Type |
| Alkyl Halide | α-Alkylated Sulfone researchgate.net |
| Aldehyde/Ketone | β-Hydroxy Sulfone |
| α,β-Unsaturated Carbonyl | Michael Adduct |
Ring Transformations of the Tetrahydrothiophene 1,1-Dioxide Ring
The tetrahydrothiophene 1,1-dioxide ring system can undergo transformations that lead to the formation of different ring structures. These reactions often take advantage of the reactivity conferred by the sulfone group.
One notable example of a ring transformation involving sulfones is the Ramberg-Bäcklund reaction . organic-chemistry.orgwikipedia.org This reaction converts an α-halo sulfone into an alkene through a base-mediated extrusion of sulfur dioxide. wikipedia.org The mechanism involves the formation of an unstable three-membered cyclic sulfone intermediate (an episulfone), which then decomposes to the alkene. organic-chemistry.orgwikipedia.org
For 3-phenyltetrahydrothiophene 1,1-dioxide, this would first require halogenation at an α-position to the sulfone. Subsequent treatment with a strong base could then initiate the Ramberg-Bäcklund rearrangement, potentially leading to a ring-contracted product. wikipedia.org
Another potential ring transformation involves the reaction of the tetrahydrothiophene 1,1-dioxide ring with reagents like hydrazine to form nitrogen-containing heterocycles. For instance, the reaction of 1,4-dicarbonyl compounds with hydrazine is a known method for the synthesis of pyridazines. liberty.eduorganic-chemistry.orgchemtube3d.com While not a direct transformation of the sulfolane (B150427) ring itself, this highlights a synthetic strategy where the carbon backbone of the ring could be conceptually derived from a precursor that undergoes cyclization with a dinucleophile.
| Reaction Name | Key Intermediate | Product Type |
| Ramberg-Bäcklund Reaction | Episulfone organic-chemistry.orgwikipedia.org | Alkene (potentially cyclic) |
| Reaction with Hydrazine (analogous) | Dihydropyridazine chemtube3d.com | Pyridazine liberty.eduorganic-chemistry.org |
Ring-Opening Reactions: Scope and Mechanisms
The most extensively studied ring-opening reaction of thiophene (B33073) 1,1-dioxides is the cheletropic extrusion of sulfur dioxide (SO2) from the unsaturated analogues, 3-sulfolenes. This reaction is a thermally allowed pericyclic process that generates a conjugated diene. study.comstudy.com For the related 3-phenyl-2,5-dihydrothiophene 1,1-dioxide, this reaction provides a valuable route to (E)-1-phenyl-1,3-butadiene. The extrusion of SO2 is a concerted process and is generally stereospecific. wikipedia.orgimperial.ac.uk
While the saturated 3-phenyltetrahydrothiophene 1,1-dioxide is more stable and does not undergo spontaneous SO2 extrusion under typical thermal conditions, other ring-opening strategies can be envisioned. One such possibility is the Ramberg-Bäcklund reaction, which converts α-halo sulfones into alkenes through the extrusion of sulfur dioxide. wikipedia.orgyoutube.com This reaction proceeds via the formation of an unstable episulfone intermediate. wikipedia.orgorganic-chemistry.org For 3-phenyltetrahydrothiophene 1,1-dioxide, this would require prior α-halogenation. The base-mediated formation of a carbanion α to the sulfone group initiates an intramolecular nucleophilic displacement of the adjacent halide, forming a transient thiirane 1,1-dioxide which then decomposes to the alkene and SO2. youtube.com
The scope of these ring-opening reactions is influenced by the substitution pattern on the ring. The presence of the phenyl group can affect the stability of intermediates and the regioselectivity of the resulting double bond formation in reactions like the Ramberg-Bäcklund.
| Ring-Opening Reaction | Description | Key Intermediate |
| Cheletropic Extrusion | Thermally induced extrusion of SO2 from an unsaturated sulfolene to form a conjugated diene. | Concerted pericyclic transition state. |
| Ramberg-Bäcklund Reaction | Base-mediated conversion of an α-halo sulfone to an alkene with SO2 extrusion. | Episulfone (Thiirane 1,1-dioxide). wikipedia.org |
Intramolecular Cycloaddition Reactions (e.g., Diels-Alder after Ring-Opening)
The dienes generated from the ring-opening of 3-phenyl-2,5-dihydrothiophene 1,1-dioxide are valuable substrates for intramolecular cycloaddition reactions, most notably the Diels-Alder reaction. youtube.commasterorganicchemistry.com When the molecule is appropriately substituted with a dienophile tethered to the phenyl ring or another part of the diene backbone, an intramolecular [4+2] cycloaddition can occur, leading to the formation of complex polycyclic structures.
The feasibility and stereochemical outcome of the intramolecular Diels-Alder reaction are governed by the length and nature of the tether connecting the diene and dienophile, as well as the geometry of the diene itself. masterorganicchemistry.com The formation of five- and six-membered rings is generally favored. masterorganicchemistry.com The reaction proceeds through a highly organized transition state, and its stereoselectivity can often be predicted by considering the endo and exo approaches of the dienophile to the diene. masterorganicchemistry.com
For example, if a dienophile-containing side chain is attached to the phenyl group of the in situ generated 1-phenyl-1,3-butadiene, a subsequent intramolecular Diels-Alder reaction can lead to the formation of functionalized phenanthrene or other polycyclic aromatic systems after an oxidative workup.
Stereochemical Control in Ring Conversions
Stereochemical control is a crucial aspect of the ring conversion reactions of 3-phenyltetrahydrothiophene 1,1-dioxide and its derivatives. In the cheletropic extrusion of SO2 from the corresponding 3-sulfolene, the stereochemistry of the starting material dictates the stereochemistry of the resulting diene. For instance, a trans relationship of substituents on the sulfolene ring will translate to a specific geometry in the diene product. chemtube3d.com
In the context of the intramolecular Diels-Alder reaction, the stereochemistry of the newly formed six-membered ring is controlled by several factors. The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com Furthermore, the relative orientation of the diene and dienophile in the transition state (endo vs. exo) determines the stereochemistry of the substituents on the newly formed ring. The "endo rule" often correctly predicts the major product in Diels-Alder reactions. masterorganicchemistry.com The presence of the phenyl group can influence the facial selectivity of the cycloaddition, potentially directing the approach of the dienophile.
The stereochemical outcome of the Ramberg-Bäcklund reaction can be influenced by the choice of base and reaction conditions, often yielding a mixture of (E)- and (Z)-alkenes. organic-chemistry.org However, in cyclic systems, the formation of one isomer can be strongly favored due to ring strain. youtube.com
| Reaction | Stereochemical Aspect | Controlling Factors |
| Cheletropic Extrusion | Stereospecific | Stereochemistry of the starting sulfolene. chemtube3d.com |
| Intramolecular Diels-Alder | Stereospecific | Geometry of the diene and dienophile, endo/exo transition state preference. masterorganicchemistry.com |
| Ramberg-Bäcklund Reaction | Variable | Base, reaction conditions, substrate structure. organic-chemistry.org |
Reactivity of the Phenyl Substituent and Inter-Ring Interactions
The phenyl substituent in 3-phenyltetrahydrothiophene 1,1-dioxide is not merely a passive spectator. Its electronic properties can influence the reactivity of the sulfone ring, and the phenyl ring itself can undergo typical electrophilic aromatic substitution reactions. The sulfone group is strongly electron-withdrawing, which deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta position. nih.gov
Conversely, the phenyl group can influence the acidity of the protons on the tetrahydrothiophene ring. The protons alpha to the sulfone group are already acidic, and this acidity can be modulated by the electronic nature of the phenyl substituent.
There can also be non-covalent interactions between the phenyl ring and the sulfone group. These interactions, such as sulfur-π interactions, can influence the conformation of the molecule and potentially its reactivity. researchgate.net In certain reaction mechanisms, particularly those involving transition metal catalysis, the phenyl group can act as a coordinating group, directing the reactivity of the molecule. nih.govacs.org For instance, coordination of a metal to the phenyl ring can activate it towards nucleophilic attack. nih.gov
Advanced Spectroscopic and Structural Characterization of 3 Phenyltetrahydrothiophene 1,1 Dioxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. For 3-phenyltetrahydrothiophene 1,1-dioxide, ¹H and ¹³C NMR are instrumental in confirming its constitution and providing insights into its stereochemistry and the conformation of the five-membered ring.
The presence of a chiral center at the C3 position renders the methylene (B1212753) protons on the C2, C4, and C5 positions of the tetrahydrothiophene (B86538) ring diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to distinct signals in the ¹H NMR spectrum. The coupling patterns and chemical shifts of these protons are highly dependent on the puckering of the sulfolane (B150427) ring and the orientation of the phenyl substituent.
Detailed ¹H NMR analysis of (S)-3-phenyltetrahydrothiophene 1,1-dioxide has been reported, confirming its structure. chemicalbook.com The spectrum exhibits complex multiplets for the aliphatic protons, indicative of the diastereotopic nature of the methylene protons and their coupling to the adjacent methine proton. The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum.
Table 1: NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ) in ppm | Multiplicity and Coupling Constants (J) in Hz |
| (S)-3-Phenyltetrahydrothiophene 1,1-dioxide chemicalbook.com | ¹H | 7.40 – 7.26 | m (aromatic protons) |
| 3.68 – 3.60 | m (aliphatic proton) | ||
| 3.51 – 3.46 | m (aliphatic proton) | ||
| 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide chemicalbook.com | ¹³C | 136.3, 133.9, 129.3, 129.0, 125.5, 117.1, 57.7, 56.7 | Not applicable |
X-ray Crystallography for Solid-State Structure Determination and Stereochemistry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the stereochemistry of chiral centers, as well as provide detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
For 3-phenyltetrahydrothiophene 1,1-dioxide, a single-crystal X-ray diffraction analysis would reveal the exact configuration of the stereogenic center at C3. It has been reported that the absolute configuration of related hydrogenated products can be determined by single-crystal analysis, suggesting that suitable crystals of derivatives can be grown and analyzed. chemicalbook.com
Such an analysis would provide key structural parameters, including:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Conformation of the Tetrahydrothiophene Ring: The five-membered sulfolane ring is not planar and adopts a puckered conformation, typically an envelope or a twist form. X-ray data would precisely define this conformation.
Orientation of the Phenyl Group: The dihedral angle between the phenyl ring and the tetrahydrothiophene ring would be determined, indicating whether the phenyl group is in an axial or equatorial-like position relative to the puckered ring.
This information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Dynamics
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to study molecular structure and dynamics.
While specific FT-IR and Raman spectra for 3-phenyltetrahydrothiophene 1,1-dioxide are not detailed in the available research, the expected characteristic vibrations can be inferred from its structural components: the phenyl group, the saturated aliphatic ring, and the sulfone group. The spectra would be dominated by vibrations of the sulfone group, which are typically strong in the infrared spectrum.
The vibrational spectrum of the parent compound, sulfolane (tetrahydrothiophene 1,1-dioxide), offers a reference for the vibrations of the ring and the sulfone group. chemicalbook.comnih.gov
Table 2: Characteristic Vibrational Frequencies of Sulfolane
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Asymmetric SO₂ stretch | ~1300 | ~1300 |
| Symmetric SO₂ stretch | ~1150 | ~1150 |
| CH₂ scissoring | ~1450 | ~1450 |
| CH₂ wagging/twisting | ~1200-1300 | ~1200-1300 |
| Ring vibrations | ~800-1100 | ~800-1100 |
In the spectrum of 3-phenyltetrahydrothiophene 1,1-dioxide, one would expect to see these characteristic sulfone and aliphatic C-H stretching and bending vibrations, in addition to the signals from the phenyl group. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region. The substitution pattern on the phenyl ring can also be deduced from the pattern of out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ range.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Elucidation
Electronic spectroscopy, including ultraviolet-visible (UV-Vis) and fluorescence spectroscopy, probes the electronic transitions within a molecule. These techniques are particularly sensitive to the presence of chromophores, which are parts of a molecule that absorb light.
The primary chromophore in 3-phenyltetrahydrothiophene 1,1-dioxide is the phenyl group. The saturated tetrahydrothiophene 1,1-dioxide ring itself does not absorb significantly in the near-UV or visible range. The UV-Vis spectrum is therefore expected to be dominated by the electronic transitions of the benzene (B151609) ring.
The electronic spectrum of monosubstituted benzenes typically shows a strong absorption band (the E₂ band) around 200-210 nm and a weaker, structured band (the B band) around 250-270 nm. The exact position and intensity of these bands can be influenced by the substituent and the solvent. The sulfone group, being an electron-withdrawing group, may cause a slight shift in these absorption bands. Studies on phenylthiophenes, which have a more extended π-system, show absorption at longer wavelengths. oup.com
Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. Simple benzene derivatives often exhibit weak fluorescence. The fluorescence properties of 3-phenyltetrahydrothiophene 1,1-dioxide would depend on the efficiency of radiative decay from its excited state. The presence of the sulfur atom and the sulfone group could potentially influence the excited state dynamics and the quantum yield of fluorescence. A study on the purification of sulfolene included its detection by UV-Vis spectroscopy, indicating that even related saturated ring systems can be analyzed by this method. nih.gov
Mass Spectrometry in Mechanistic Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
The molecular ion peak (M⁺) in the mass spectrum of 3-phenyltetrahydrothiophene 1,1-dioxide would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For instance, the precursor, 3-phenyl-2,5-dihydrothiophene 1,1-dioxide, has been characterized by HRMS, confirming its elemental composition. chemicalbook.com
The fragmentation of the molecular ion upon electron ionization would be dictated by the stability of the resulting fragments. Key fragmentation pathways for 3-phenyltetrahydrothiophene 1,1-dioxide would likely involve:
Loss of SO₂: The extrusion of sulfur dioxide from sulfones is a common fragmentation pathway, which would lead to a fragment corresponding to a phenyl-substituted cyclobutane (B1203170) radical cation.
Cleavage of the C-S bonds: This could lead to the formation of various charged fragments.
Fragmentation of the phenyl group: Loss of a hydrogen atom or other small fragments from the phenyl ring.
Cleavage adjacent to the phenyl group: Benzylic cleavage to form a stable benzyl (B1604629) cation or a related fragment.
The analysis of these fragmentation patterns can help to confirm the structure of the molecule and can be used in mechanistic studies to track the fate of isotopically labeled compounds.
Theoretical and Computational Investigations of 3 Phenyltetrahydrothiophene 1,1 Dioxide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are central to understanding the fundamental characteristics of 3-phenyltetrahydrothiophene 1,1-dioxide.
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For 3-phenyltetrahydrothiophene 1,1-dioxide, DFT methods, such as those employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to calculate the optimized structure. nih.govresearchgate.net
The tetrahydrothiophene (B86538) 1,1-dioxide (sulfolane) ring is not planar. The optimization reveals a puckered conformation, typically an envelope or twist shape, which minimizes steric strain. The phenyl group at the C3 position can adopt either a pseudo-axial or pseudo-equatorial orientation, with the equatorial conformer generally being more stable due to reduced steric hindrance.
The electronic structure analysis derived from the optimized geometry provides details on charge distribution and polarity. The sulfone group (SO₂) is strongly electron-withdrawing, leading to a significant polarization of the molecule. This results in a large molecular dipole moment, a key factor in the solvent properties of related sulfolane (B150427) compounds. nih.gov The Mulliken charge distribution, for example, would show a high positive charge on the sulfur atom and negative charges on the oxygen atoms, with a more complex charge distribution across the phenyl ring and the carbon backbone. researchgate.net
Table 1: Representative Calculated Geometric Parameters for 3-Phenyltetrahydrothiophene 1,1-Dioxide (Note: The following data are illustrative, based on typical DFT calculation results for similar structures, as specific published values for this exact molecule are not readily available.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths | ||
| S=O | ~1.44 Å | |
| C-S | ~1.82 Å | |
| C-C (ring) | ~1.54 Å | |
| C3-C(phenyl) | ~1.51 Å | |
| Bond Angles | ||
| O=S=O | ~118° | |
| C-S-C | ~95° | |
| Dihedral Angle |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and localization of these orbitals are crucial for predicting how a molecule will interact with other reagents. wuxibiology.com
For 3-phenyltetrahydrothiophene 1,1-dioxide, the HOMO is expected to be primarily localized on the electron-rich phenyl ring, representing the region most susceptible to electrophilic attack. The LUMO, conversely, is likely distributed around the sulfone group and the C-S bonds, indicating the sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity. nih.gov A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. researchgate.net
Table 2: Representative Calculated Frontier Molecular Orbital Energies for 3-Phenyltetrahydrothiophene 1,1-Dioxide (Note: The following data are illustrative, based on typical DFT calculation results, as specific published values for this exact molecule are not readily available.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.2 |
| LUMO Energy | -0.9 |
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net For 3-phenyltetrahydrothiophene 1,1-dioxide, this would show characteristic peaks corresponding to specific bond vibrations. Key predicted frequencies would include the strong symmetric and asymmetric stretching of the S=O bonds in the sulfone group (typically around 1100-1350 cm⁻¹), C-S bond stretches, aliphatic C-H stretches from the sulfolane ring, and aromatic C-H and C=C stretches from the phenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions help in the assignment of complex experimental spectra. youtube.com The calculations would predict distinct chemical shifts for the diastereotopic protons on the saturated ring, influenced by the stereochemistry of the phenyl substituent. Protons and carbons of the phenyl ring would show shifts characteristic of a substituted benzene (B151609) system.
Table 3: Representative Predicted Spectroscopic Data for 3-Phenyltetrahydrothiophene 1,1-Dioxide (Note: The following data are illustrative, based on typical DFT calculation results, as specific published values for this exact molecule are not readily available.)
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| IR | S=O Asymmetric Stretch | ~1320 cm⁻¹ |
| S=O Symmetric Stretch | ~1150 cm⁻¹ | |
| Aromatic C=C Stretch | ~1605 cm⁻¹, ~1495 cm⁻¹ | |
| ¹H NMR | Phenyl Protons | 7.2 - 7.5 ppm |
| H3 (Benzylic Proton) | 3.5 - 3.8 ppm | |
| Ring Protons (H2, H4, H5) | 2.2 - 3.4 ppm | |
| ¹³C NMR | Phenyl Carbons | 125 - 140 ppm |
Computational Analysis of Reaction Mechanisms and Transition States
Beyond static properties, computational chemistry is instrumental in mapping the energetic landscape of chemical reactions. smu.edu This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net For 3-phenyltetrahydrothiophene 1,1-dioxide, this could involve studying reactions such as electrophilic substitution on the phenyl ring or reactions involving the sulfolane moiety, like ring-opening or elimination.
By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, computational methods can predict reaction rates and feasibility. nih.govresearchgate.net Locating the transition state structure—a first-order saddle point on the potential energy surface—is a key computational task. youtube.com These studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism and explain the origins of regioselectivity and stereoselectivity. mdpi.commontclair.edu
Molecular Dynamics and Conformational Studies
While DFT provides a static, minimum-energy picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape and molecular flexibility. nih.gov
For 3-phenyltetrahydrothiophene 1,1-dioxide, MD simulations can explore the different puckering conformations of the five-membered sulfolane ring and the rotational freedom of the phenyl group. nih.gov These simulations, often performed in an explicit solvent like water, show how the molecule samples different shapes and how solvent molecules arrange around it. This is particularly important for understanding its behavior in solution, including its properties as a solvent or a solute. The results can reveal the relative populations of axial versus equatorial conformers and the energy barriers for interconversion between them.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate variations in the chemical structure of a series of compounds with changes in their reactivity or other properties. gov.bc.ca These models rely on molecular descriptors, which are numerical values derived from the computed structure of the molecules (e.g., electronic, steric, or thermodynamic properties).
While no specific QSRR models for 3-phenyltetrahydrothiophene 1,1-dioxide have been found, a hypothetical study could involve creating a series of derivatives (e.g., with different substituents on the phenyl ring). DFT calculations would be used to compute descriptors for each derivative, such as HOMO/LUMO energies, atomic charges, or dipole moments. These descriptors would then be statistically correlated with an experimentally measured property, such as the rate constant for a specific reaction. The resulting QSRR model could then be used to predict the reactivity of new, unsynthesized derivatives, accelerating the discovery of compounds with desired properties.
Applications of 3 Phenyltetrahydrothiophene 1,1 Dioxide in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecule Construction
3-Phenyltetrahydrothiophene 1,1-dioxide, also known as 3-phenylsulfolane, serves as a valuable scaffold in the synthesis of more intricate molecular architectures. Its structural framework can be strategically modified and elaborated upon to construct complex target molecules. Research has shown that related heterocyclic systems, such as C3-destinated proloindalenes, are useful intermediates in the total synthesis of complex molecules. youtube.com This highlights the potential of the 3-phenylsulfolane core as a foundational element for building sophisticated chemical entities. The phenyl substituent offers a site for further functionalization, while the sulfone group can be used to activate adjacent positions or be removed under specific conditions to generate new functionalities.
The utility of such intermediates is often demonstrated in target-driven synthesis, where the goal is to prepare a specific complex molecule. youtube.com The strategic incorporation of the 3-phenyltetrahydrothiophene 1,1-dioxide moiety allows for the introduction of specific stereochemical and electronic properties into the final product.
Precursors for Organometallic Reagents
The transformation of 3-phenyltetrahydrothiophene 1,1-dioxide into organometallic reagents opens up a wide array of synthetic possibilities. While direct metallation of the parent compound can be challenging, functionalized derivatives can serve as precursors. General methods for the preparation of organometallic reagents, such as organolithium and Grignard reagents, typically involve the reaction of an organohalide with an elemental metal. libretexts.orglibretexts.org For instance, a halogenated derivative of 3-phenyltetrahydrothiophene 1,1-dioxide could be reacted with magnesium to form a Grignard reagent or with lithium to form an organolithium reagent. libretexts.org
Another common strategy is transmetallation, where an existing organometallic compound, often an organolithium reagent, is reacted with a metal salt to generate a new organometallic species. youtube.comyoutube.com This approach allows for the preparation of a variety of organometallic reagents with different reactivities. The choice of solvent is crucial in these preparations, with ethers like diethyl ether or tetrahydrofuran (B95107) (THF) often being essential for the formation and stabilization of Grignard reagents. libretexts.orglibretexts.org
| Preparation Method | General Reactants | Resulting Organometallic Reagent |
|---|---|---|
| Metal Insertion | Organohalide (R-X), Metal (M) | Organometallic Halide (R-MX) or Organometallic (R-M) |
| Transmetallation | Organolithium (R-Li), Metal Halide (M'-X) | New Organometallic (R-M') |
| Metal-Hydrogen Exchange | Organic Compound (R-H), Organolithium (R'-Li) | New Organolithium (R-Li) |
Strategies for Carbon-Carbon Bond Formation
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and 3-phenyltetrahydrothiophene 1,1-dioxide derivatives can be employed in various strategies to achieve this. organic-chemistry.orgalevelchemistry.co.uk Organometallic reagents derived from this sulfolane (B150427) (as discussed in section 6.2) are potent nucleophiles capable of reacting with a range of electrophiles to form C-C bonds. libretexts.org For example, they can add to carbonyl compounds like aldehydes and ketones to produce alcohols, which are versatile intermediates. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, represent powerful methods for C-C bond formation. chemistry.coach A halogenated or triflate-substituted 3-phenyltetrahydrothiophene 1,1-dioxide could participate in these reactions. For instance, a Heck reaction would couple the sulfolane derivative with an alkene, while a Suzuki reaction would involve coupling with an organoboron compound. alevelchemistry.co.ukchemistry.coach These reactions are highly valued for their ability to form C(sp²)–C(sp²) and C(sp²)–C(sp) bonds.
| Reaction Name | Key Reactants | Bond Formed |
|---|---|---|
| Grignard Reaction | Organomagnesium Halide, Carbonyl Compound | C-C (single) |
| Heck Reaction | Alkene, Organohalide, Palladium Catalyst | C=C |
| Suzuki Reaction | Organoboron Compound, Organohalide, Palladium Catalyst | C-C (single or double) |
| Sonogashira Reaction | Terminal Alkyne, Organohalide, Palladium/Copper Catalysts | C≡C |
Chiral Building Blocks in Asymmetric Synthesis
The synthesis of single-enantiomer compounds is of paramount importance in many areas of chemistry. enamine.net 3-Phenyltetrahydrothiophene 1,1-dioxide can be developed into a chiral building block for use in asymmetric synthesis. nih.gov One approach is through the resolution of a racemic mixture. For example, enzymatic hydrolysis has been used to selectively hydrolyze one enantiomer of a racemic ester, yielding an enantiomerically enriched acid and the unreacted ester. nih.gov This strategy could be applied to a suitably functionalized derivative of 3-phenyltetrahydrothiophene 1,1-dioxide.
Another powerful technique is asymmetric synthesis, where a chiral auxiliary or catalyst is used to control the stereochemical outcome of a reaction. slideshare.netslideshare.net For instance, chiral oxazolidinones can serve as auxiliaries to direct the alkylation of an attached acyl group. slideshare.net By attaching such an auxiliary to the 3-phenyltetrahydrothiophene 1,1-dioxide framework, it would be possible to introduce new stereocenters with high levels of control. The use of chiral catalysts in reactions such as asymmetric hydrogenation or epoxidation also provides a direct route to enantiomerically enriched products from achiral starting materials. nih.gov
| Asymmetric Strategy | Description | Example Application |
|---|---|---|
| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products. buchler-gmbh.com | Deriving a chiral fragment from an amino acid or sugar. |
| Chiral Auxiliaries | A chiral moiety is temporarily attached to the substrate to direct a stereoselective reaction. slideshare.net | Using an Evans oxazolidinone for stereoselective alkylation. |
| Asymmetric Catalysis | A small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. nih.gov | Asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. nih.gov | Selective hydrolysis of one enantiomer of a racemic ester. |
Generation of Reactive Intermediates for Cycloadditions (e.g., 1,3-Dienes)
3-Phenyltetrahydrothiophene 1,1-dioxide can serve as a precursor for the generation of reactive intermediates, most notably 1,3-dienes. The Ramberg-Bäcklund reaction, a classic transformation of α-halo sulfones, can be adapted to synthesize dienes from appropriate sulfolane precursors. Thermal or photochemical extrusion of sulfur dioxide from a substituted dihydrothiophene dioxide (a sulfolene) is a well-established method for generating 1,3-dienes with defined stereochemistry.
Once generated, these 1,3-dienes are highly valuable in cycloaddition reactions, particularly the Diels-Alder reaction. alevelchemistry.co.ukrsc.org The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile (typically an alkene or alkyne) to form a six-membered ring. alevelchemistry.co.ukresearchgate.net This reaction is a powerful tool for constructing cyclic systems with good stereochemical control. The sulfone group in related systems has been shown to activate dienophiles in Diels-Alder reactions. researchgate.net The dienes generated from 3-phenyltetrahydrothiophene 1,1-dioxide derivatives can participate in these reactions to build complex polycyclic structures. scirp.orgresearchgate.netnih.govorganic-chemistry.orgmdpi.comorganic-chemistry.org
| Reaction Type | Description | Product |
|---|---|---|
| Ramberg-Bäcklund Reaction | Reaction of an α-halo sulfone with a base to form an alkene via an episulfone intermediate. | Alkene/Diene |
| SO₂ Extrusion | Thermal or photochemical elimination of sulfur dioxide from a sulfolene. | 1,3-Diene |
| Diels-Alder Reaction | [4+2] cycloaddition of a conjugated diene and a dienophile. | Six-membered ring |
Derivatives and Analogues of 3 Phenyltetrahydrothiophene 1,1 Dioxide: Structure Reactivity Relationships
Synthesis and Investigation of Substituted Phenyl Analogues
The synthesis of analogues of 3-phenyltetrahydrothiophene 1,1-dioxide with substituents on the phenyl ring allows for a systematic investigation of how electronic and steric effects influence the properties of the molecule. A common synthetic route involves the reaction of a substituted phenylhydrazine hydrochloride with a propiophenone, followed by the insertion of a benzyl (B1604629) or benzoyl fragment. nih.gov This methodology has been used to prepare a series of 3-methyl-2-phenyl-1-substituted-indole derivatives, which serve as analogues for studying structure-activity relationships. nih.gov
Another approach involves the synthesis of 3,3-disubstituted thietane dioxides, where various aryl groups can be introduced. For instance, 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide and its ortho- and meta-isomers have been synthesized and characterized. nih.govchemrxiv.org The synthesis of substituted thiophenyl derivatives of indane-1,3-dione also provides a platform for studying the effects of different phenyl substituents. researchgate.net
Table 1: Examples of Synthesized Substituted Phenyl Analogues
| Compound Name | Method of Synthesis | Reference |
| 3-methyl-2-phenyl-1-substituted-indole derivatives | Fisher indole synthesis | nih.gov |
| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | Oxidation of the corresponding thietanol | nih.govchemrxiv.org |
| 3-Hydroxy-3-(2-methoxyphenyl)thietane 1,1-dioxide | Oxidation of the corresponding thietanol | nih.gov |
| 3-Hydroxy-3-(3-methoxyphenyl)thietane 1,1-dioxide | Oxidation of the corresponding thietanol | nih.govchemrxiv.org |
| 2-substituted thio phenyl derivatives of Indane-1,3-dione | Reaction of disulphides with Indane-1,3-dione | researchgate.net |
The investigation of these analogues has provided insights into the geometrical and functional group requirements for specific biological activities. For example, in a series of phenyl substituted side-chain analogues of classical cannabinoids, dimethyl and ketone analogues displayed selectivity for the CB2 receptor. nih.gov
Stereochemical Implications of Substituent Variations
The stereochemistry of 3-phenyltetrahydrothiophene 1,1-dioxide and its analogues is a critical factor in determining their chemical and biological properties. The introduction of substituents can lead to the formation of different stereoisomers, and the spatial arrangement of these substituents can significantly impact molecular interactions.
For instance, in the synthesis of 3-methyl-2-phenyl-1-substituted-indole derivatives, the stereochemistry of the final products is influenced by the nature of the substituents on the phenyl ring. nih.gov Molecular modeling studies have been employed to understand the preferred conformations and to correlate them with observed biological activities. nih.gov The stereochemical outcome of reactions involving related cyclic sulfones, such as the Diels-Alder reactions of thiete 1,1-dioxide, has been shown to be dependent on the nature of the reactants, leading to different regioisomers.
Comparative Studies with Related Cyclic Sulfones (e.g., Thietane 1,1-Dioxide, Thiopyrane 1,1-Dioxide)
Comparing 3-phenyltetrahydrothiophene 1,1-dioxide with other cyclic sulfones, such as thietane 1,1-dioxide and thiopyrane 1,1-dioxide, highlights the influence of ring size and substitution on their chemical behavior.
Thietane 1,1-Dioxide: This four-membered ring sulfone is a versatile building block in organic synthesis. nih.govchemrxiv.org Thiete 1,1-dioxide, an unsaturated analogue, undergoes various cycloaddition reactions. researchgate.net The chemical stability of 3,3-disubstituted thietane-1,1-dioxides has been investigated under acidic and basic conditions, with some derivatives showing degradation via elimination. nih.gov
Thiopyrane 1,1-Dioxide: Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, a six-membered ring sulfone, serves as a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. researchgate.net Its reactions often lead to the formation of polycyclic sulfones. researchgate.net
Table 2: Comparative Properties of Cyclic Sulfones
| Property | 3-Phenyltetrahydrothiophene 1,1-Dioxide | Thietane 1,1-Dioxide | Thiopyrane 1,1-Dioxide |
| Ring Size | 5-membered | 4-membered | 6-membered |
| Key Reactions | Substitution on phenyl ring | Ring-opening, cycloadditions researchgate.net | Annulation, synthesis of polycyclics researchgate.net |
| Stability | Generally stable | Prone to elimination in some derivatives nih.gov | Stable, used as a building block researchgate.net |
These comparative studies demonstrate how the ring strain and conformational flexibility of the cyclic sulfone core influence their reactivity and suitability for different synthetic applications.
Influence of Heteroatom Inclusion in the Ring System
The introduction of other heteroatoms, such as nitrogen or oxygen, into the tetrahydrothiophene (B86538) ring system creates aza- and oxa-analogues with distinct properties. A modular platform for the synthesis of tunable aza-oxa-based macrocycles has been established, allowing for variations in the backbone and side-chain functional groups. mdpi.com The number and type of heteroatoms in the cyclic backbone have a significant impact on the binding properties of these macrocycles. mdpi.com
The synthesis of these heteroatom-containing analogues often employs click chemistry for macrocyclization, which also introduces a triazole moiety. mdpi.com These aza-oxa-triazole-based macrocycles have shown potential for various biomedical applications due to their ability to interact with proteins like serum albumin. mdpi.com The synthesis of 3-amino thietane and its derivatives, which are aza-analogues of thietanols, is of significant interest in medicinal chemistry due to their diverse pharmacological properties. researchgate.net
Q & A
Q. What are the standard synthetic routes for 3-phenyltetrahydrothiophene 1,1-dioxide and its derivatives?
- Methodological Answer : The synthesis typically involves alkylation of thiophene derivatives followed by oxidation to introduce the sulfone moiety. For example, 3-phenyltetrahydrothiophene derivatives can be prepared via nucleophilic substitution using DBU (1,8-diazabicycloundec-7-ene) as a base to eliminate HCl from halogenated precursors, as seen in the synthesis of 3-phenylthio-2,5-dihydrothiophene 1,1-dioxide . Alternative routes include catalytic oxidation of thietane derivatives using tungsten trioxide (WO₃) and hydrogen peroxide (H₂O₂) under controlled pH (11.5) to achieve selective sulfone formation . Key factors include solvent choice (e.g., chloroform or toluene), temperature (−40°C to 75°C), and purification via crystallization (ether/hexane) .
Q. How is the structural characterization of 3-phenyltetrahydrothiophene 1,1-dioxide performed?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming regiochemistry and functional groups. For instance, ¹H NMR of 3-phenyl derivatives shows distinct aromatic proton signals (δ 7.2–7.5 ppm) and dihydrothiophene ring protons (δ 3.2–6.8 ppm) . Mass spectrometry (MS) validates molecular weight (e.g., m/z 226.012 for C₁₀H₁₀O₂S₂) , while X-ray crystallography resolves stereochemistry in crystalline derivatives . Infrared (IR) spectroscopy identifies sulfone stretches (~1300–1150 cm⁻¹) and conjugated double bonds .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of halogenation in tetrahydrothiophene 1,1-dioxide derivatives?
- Methodological Answer : Regioselectivity depends on solvent polarity and halogenating agents. For example, bromination of 2,5-dihydrothiophene 1,1-dioxide (I) in aprotic media yields 3,4-dibromotetrahydrothiophene 1,1-dioxide (V), whereas aqueous conditions favor 2,3-dibromotetrahydrothiophene 1,1-dioxide (VII) formation . This divergence arises from conjugation effects in α-sulfones (II) versus β-sulfones (I), where the sulfone group stabilizes intermediates in polar solvents. Temperature control (0–25°C) and catalyst choice (e.g., UV light for chlorination) further modulate selectivity .
Q. What methodologies are used to analyze isomerization between dihydrothiophene 1,1-dioxide isomers?
- Methodological Answer : Isomerization from 2,5-dihydrothiophene 1,1-dioxide (I) to 2,3-dihydrothiophene 1,1-dioxide (II) is monitored via kinetic studies under basic conditions (e.g., NaOH). NMR time-course experiments track proton shifts, such as the disappearance of α-methylene signals (δ 3.6–3.95 ppm) in I and emergence of conjugated double-bond signals (δ 6.8 ppm) in II . High-performance liquid chromatography (HPLC) separates isomers, while computational modeling (DFT) predicts activation energies for ring-opening/closure mechanisms .
Q. How can researchers resolve contradictions in reported biological activities of 3-phenyltetrahydrothiophene 1,1-dioxide derivatives?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Rigorous purity assessment (HPLC ≥98%) and enantiomeric resolution (chiral columns) are essential . Comparative bioassays under standardized conditions (e.g., IC₅₀ in kinase inhibition) should control for solubility differences (enhanced via hydrochloride salt formation) . Structure-activity relationship (SAR) studies using halogenated analogs (e.g., 3-bromo derivatives) can isolate pharmacophore contributions .
Q. What are the mechanistic considerations in Grignard reagent reactions with dihydrothiophene 1,1-dioxides?
- Methodological Answer : Grignard reagents (e.g., ethylmagnesium bromide) react with α-sulfones via nucleophilic attack at the sulfone group, forming sulfinic anhydrides rather than alkylation products. Mechanistic studies using deuterated solvents and trapping experiments suggest a radical pathway initiated by single-electron transfer (SET) from Mg to the sulfone . IR and MS data (e.g., S=O bond cleavage at 1150 cm⁻¹ and m/z shifts) support intermediate sulfinate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
